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Introduction
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged

structure" due to its ability to bind to a wide array of biological targets.[1][2] This bicyclic

heterocycle, consisting of a benzene ring fused to a pyrimidine ring, is present in numerous

FDA-approved drugs and clinical candidates.[3] Its derivatives exhibit a vast spectrum of

pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme

inhibitory properties.[1]

This guide focuses on a specific derivative, 4-Oxo-1,4-dihydroquinazoline-6-carboxamide.

Identified by its IUPAC name 4-oxo-3H-quinazoline-6-carboxamide and CAS number 150454-

06-1, this compound features a carboxamide group at the 6-position of the quinazolinone core.

[4] This functionalization is of particular interest, as modifications at this position have been

shown to significantly influence biological activity, particularly in the development of targeted

therapies like histone deacetylase (HDAC) inhibitors.[5] This document serves as a

comprehensive technical resource for researchers, scientists, and drug development

professionals, detailing the compound's physicochemical properties, synthesis, analytical

characterization, and potential therapeutic applications based on the activities of structurally

related analogs.

Caption: Chemical structure of 4-Oxo-1,4-dihydroquinazoline-6-carboxamide.
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Physicochemical Properties
The fundamental physicochemical properties of a compound are critical for predicting its

behavior in both chemical and biological systems. These parameters influence solubility,

permeability, and metabolic stability, which are key determinants of a molecule's potential as a

therapeutic agent. The properties for 4-Oxo-1,4-dihydroquinazoline-6-carboxamide are

summarized below, primarily based on computational models.[4][6]

Property Value Source

Molecular Formula C₉H₇N₃O₂ PubChem[4]

Molecular Weight 189.17 g/mol PubChem[4]

Exact Mass 189.053826475 Da PubChem[4]

CAS Number 150454-06-1 PubChem[4]

IUPAC Name
4-oxo-3H-quinazoline-6-

carboxamide
PubChem[4]

XLogP3 (cLogP) -0.4 PubChem[4]

Hydrogen Bond Donors 2 PubChem[4]

Hydrogen Bond Acceptors 3 PubChem[4]

Rotatable Bond Count 1 PubChem[6]

Topological Polar Surface Area 84.6 Å² PubChem[4][6]

Appearance Solid CymitQuimica[6]

The negative XLogP3 value suggests that the compound is hydrophilic, a property enhanced

by the presence of multiple hydrogen bond donors and acceptors in the carboxamide and

lactam moieties. This hydrophilicity, combined with a polar surface area of less than 140 Å²,

indicates a likelihood of good oral bioavailability, according to Veber's rules.

Synthesis and Purification
Retrosynthetic Analysis and Strategy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b3028041?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/4-Oxo-1_4-dihydroquinazoline-6-carboxamide
https://cymitquimica.com/es/productos/IN-DA001MMR/150454-06-1/4-oxo-14-dihydroquinazoline-6-carboxamide/
https://pubchem.ncbi.nlm.nih.gov/compound/4-Oxo-1_4-dihydroquinazoline-6-carboxamide
https://pubchem.ncbi.nlm.nih.gov/compound/4-Oxo-1_4-dihydroquinazoline-6-carboxamide
https://pubchem.ncbi.nlm.nih.gov/compound/4-Oxo-1_4-dihydroquinazoline-6-carboxamide
https://pubchem.ncbi.nlm.nih.gov/compound/4-Oxo-1_4-dihydroquinazoline-6-carboxamide
https://pubchem.ncbi.nlm.nih.gov/compound/4-Oxo-1_4-dihydroquinazoline-6-carboxamide
https://pubchem.ncbi.nlm.nih.gov/compound/4-Oxo-1_4-dihydroquinazoline-6-carboxamide
https://pubchem.ncbi.nlm.nih.gov/compound/4-Oxo-1_4-dihydroquinazoline-6-carboxamide
https://pubchem.ncbi.nlm.nih.gov/compound/4-Oxo-1_4-dihydroquinazoline-6-carboxamide
https://cymitquimica.com/es/productos/IN-DA001MMR/150454-06-1/4-oxo-14-dihydroquinazoline-6-carboxamide/
https://pubchem.ncbi.nlm.nih.gov/compound/4-Oxo-1_4-dihydroquinazoline-6-carboxamide
https://cymitquimica.com/es/productos/IN-DA001MMR/150454-06-1/4-oxo-14-dihydroquinazoline-6-carboxamide/
https://cymitquimica.com/es/productos/IN-DA001MMR/150454-06-1/4-oxo-14-dihydroquinazoline-6-carboxamide/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028041?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The synthesis of the 4-oxo-quinazoline core is well-established in chemical literature. A

common and effective strategy involves the cyclization of an appropriately substituted

anthranilic acid derivative.[7] For the target compound, the key disconnection is at the N1-C2

and N3-C4 bonds of the pyrimidine ring. This leads back to a 2-aminobenzoic acid derivative,

specifically 2-amino-5-carbamoylbenzoic acid, and a one-carbon source, such as formamide or

triethyl orthoformate, which will form the C2 position of the quinazolinone ring. An alternative

route could involve starting with 5-bromo-2-aminobenzoic acid, constructing the quinazolinone

ring, and then performing a palladium-catalyzed cyanation followed by hydrolysis to form the

carboxamide, though this is a more complex multi-step process. The direct cyclization of the

pre-functionalized anthranilamide is generally more efficient.

Representative Synthesis Protocol
This protocol describes a robust method for the synthesis of 4-Oxo-1,4-dihydroquinazoline-6-
carboxamide based on established chemical principles for this scaffold.

2-amino-5-carbamoyl-
benzoic acid

Reflux
(e.g., 180-190 °C, 4-6h)

Cyclization & Dehydration
Formamide (HCONH2)

(Reagent & Solvent)

4-Oxo-1,4-dihydro-
quinazoline-6-carboxamide

Click to download full resolution via product page

Caption: General workflow for the synthesis of the target compound.

Step-by-Step Methodology:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, combine 2-amino-5-carbamoylbenzoic acid (1.0 eq) with an excess of formamide

(approx. 10-15 mL per gram of starting material).

Causality: Formamide serves as both the C1 synthon for the cyclization and the high-

boiling solvent required to drive the reaction to completion through dehydration.
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Thermal Cyclization: Heat the reaction mixture to reflux (approximately 180-190 °C) with

vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) with

a suitable mobile phase (e.g., Dichloromethane:Methanol 9:1). The reaction is typically

complete within 4-6 hours.

Causality: High temperature is necessary to overcome the activation energy for the initial

condensation between the aniline and formamide, followed by the intramolecular

cyclization and elimination of water to form the stable heterocyclic ring.

Isolation: After the reaction is complete (as indicated by the consumption of the starting

material), allow the mixture to cool to room temperature. Upon cooling, the product often

precipitates from the formamide solution.

Work-up: Pour the cooled reaction mixture into an excess of cold water or an ice-water

slurry. Stir for 30 minutes to ensure complete precipitation of the crude product.

Causality: The product is significantly less soluble in water than in formamide. This

"crashing out" procedure is an effective initial purification step.

Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter

cake thoroughly with cold water to remove residual formamide, followed by a wash with a

cold, non-polar solvent like diethyl ether or hexane to remove non-polar impurities and aid in

drying.

Purification and Validation
Purification: The crude solid product can be purified by recrystallization from a suitable

solvent system, such as ethanol, water, or a mixture of dimethylformamide (DMF) and water.

Validation: The identity and purity of the final compound must be confirmed.

Melting Point: Determine the melting point and compare it to literature values if available. A

sharp melting point is indicative of high purity.[8]

Chromatography: Assess purity using High-Performance Liquid Chromatography (HPLC),

aiming for >95% purity for research applications.[8][9]
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Spectroscopy: Confirm the structure using NMR, IR, and Mass Spectrometry as detailed in

the following section.

Analytical Characterization
While specific experimental spectra for 4-Oxo-1,4-dihydroquinazoline-6-carboxamide are

not prevalent in the surveyed literature, its spectral characteristics can be reliably predicted

based on its structure and comparison with closely related, well-characterized analogs.[5][10]

[11][12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (in DMSO-d₆):

Quinazolinone Protons: Three distinct signals are expected in the aromatic region (δ 7.5-

8.5 ppm). The H5 proton would likely appear as a singlet or a narrow doublet due to a

small four-bond coupling. The H7 and H8 protons would appear as doublets, integrating to

one proton each.

NH Protons: Two broad singlets are expected, which are exchangeable with D₂O. One

corresponds to the lactam N-H (likely downfield, >11 ppm) and the other to the

carboxamide -NH₂ protons (typically δ 7.0-8.0 ppm).

C2 Proton: A singlet corresponding to the H2 proton would be expected around 8.0-8.4

ppm.[5]

¹³C NMR (in DMSO-d₆):

Carbonyl Carbons: Two signals are expected in the downfield region (δ 160-170 ppm),

corresponding to the C4 lactam carbonyl and the C6 amide carbonyl.

Aromatic Carbons: Signals for the nine carbon atoms of the core structure would be

observed in the typical aromatic region (δ 115-150 ppm).

Infrared (IR) Spectroscopy
N-H Stretching: Broad bands are expected in the range of 3100-3400 cm⁻¹, corresponding to

the N-H stretches of the lactam and the primary amide.[13][14]
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C=O Stretching: Two strong, distinct absorption bands are anticipated between 1650-1700

cm⁻¹. The lower frequency band typically corresponds to the C4 lactam carbonyl due to

resonance, while the higher frequency band corresponds to the C6 amide carbonyl.[5][12]

Aromatic C=C and C=N Stretching: Multiple sharp bands are expected in the 1450-1620

cm⁻¹ region, characteristic of the quinazolinone ring system.

Mass Spectrometry (MS)
Molecular Ion Peak: In Electrospray Ionization Mass Spectrometry (ESI-MS) under positive

ion mode, the primary peak observed would be the protonated molecule [M+H]⁺ at an m/z

corresponding to its exact mass (190.0611).[11]

Fragmentation: Key fragmentation pathways would likely involve the loss of ammonia (-17

Da) or the entire carboxamide group (-44 Da) from the parent ion.

Biological Context and Potential Applications
The 4-oxo-quinazoline core is a versatile scaffold for targeting a wide range of proteins involved

in disease pathology.[1] The specific placement of a carboxamide group at the 6-position

provides a key interaction point, particularly for enzymes with polar active sites.

HDAC Inhibition: A study on novel 4-oxoquinazoline-based N-hydroxypropenamides

demonstrated that functionalization at the 6- and 7-positions could produce potent Histone

Deacetylase (HDAC) inhibitors.[5] Although the reported compounds had a different side

chain, the study underscores the importance of the 6-position for activity. The carboxamide

group in our title compound could potentially act as a hydrogen bond donor/acceptor,

interacting with active site residues of HDAC enzymes.

Anti-inflammatory Activity: Derivatives of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-

carboxamide have been identified as potent anti-inflammatory agents that inhibit the release

of pro-inflammatory cytokines like IL-6 and TNF-α by suppressing the NF-κB pathway.[15]

The structural similarity suggests that 4-Oxo-1,4-dihydroquinazoline-6-carboxamide could

be explored for similar activities.

Anticancer Potential: The quinazolinone framework is central to several approved anticancer

drugs, such as Gefitinib and Erlotinib, which target the Epidermal Growth Factor Receptor

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7905942/
https://asianpubs.org/index.php/ajchem/article/download/25_13_19/7762/7806
https://www.mdpi.com/1420-3049/29/6/1407
https://pmc.ncbi.nlm.nih.gov/articles/PMC11852416/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7905942/
https://pubmed.ncbi.nlm.nih.gov/36708679/
https://www.benchchem.com/product/b3028041?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028041?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(EGFR) kinase.[16] Other derivatives have been investigated for inhibiting various targets,

including p21-Activated Kinase 4 (PAK4) and as general cytotoxic agents.[17][18] The title

compound represents a simple, unadorned scaffold that could serve as a starting point for

developing more complex and targeted anticancer agents.

Potential Mechanism: HDAC Inhibition

4-Oxo-quinazoline-
6-carboxamide

HDAC Enzyme
(Active Site)

Binds to active site via
H-bonds (carboxamide) &

chelation (oxo group)
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Click to download full resolution via product page

Caption: Conceptual pathway of HDAC inhibition by a quinazolinone derivative.

Conclusion
4-Oxo-1,4-dihydroquinazoline-6-carboxamide is a well-defined heterocyclic compound with

significant potential as a building block in medicinal chemistry and drug discovery. Its

physicochemical properties suggest favorable drug-like characteristics, and its synthesis is

achievable through established chemical methods. While direct experimental data on its
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biological activity is limited, the extensive research on structurally related quinazolinones

provides a strong rationale for its investigation as a potential anticancer, anti-inflammatory, or

enzyme-inhibiting agent. This guide provides the foundational knowledge required for

researchers to synthesize, characterize, and explore the therapeutic promise of this versatile

molecule.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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